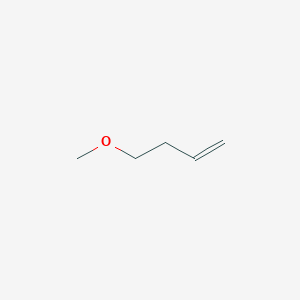

4-Methoxybut-1-ene

説明

Significance of Alkene Ethers in Contemporary Organic Synthesis Research

Alkene ethers, also known as vinyl ethers or allylic ethers, represent a crucial class of compounds in organic chemistry due to their inherent reactivity and broad synthetic utility. These compounds are characterized by an ether linkage (-O-) where at least one of the attached carbon atoms is part of a carbon-carbon double bond (alkene) numberanalytics.comfiveable.mewikipedia.org. This structural feature makes them susceptible to various chemical transformations, including electrophilic additions, cycloadditions, and rearrangements fiveable.mewikipedia.orgopenstax.orglibretexts.org.

Vinyl ethers, specifically, are important intermediates in organic synthesis, participating in reactions like cationic polymerization and cycloadditions unit.noacs.orglibretexts.orgresearchgate.net. Allylic ethers, on the other hand, exhibit unique reactivity due to the proximity of the ether oxygen to the double bond. This allylic position can stabilize carbocation intermediates, facilitating reactions like acid-catalyzed cleavage fiveable.meopenstax.org. The ability of ethers to act as solvents, particularly in organometallic reactions, further underscores their importance numberanalytics.comsolubilityofthings.com.

Role of 4-Methoxybut-1-ene as a Fundamental Building Block in Chemical Research

This compound, a specific type of allylic ether, serves as a fundamental building block in chemical research due to its bifunctional nature. It possesses a terminal alkene group that can undergo addition reactions, polymerization, and other transformations characteristic of alkenes libretexts.org. Simultaneously, the methoxy (B1213986) group (an ether) attached to the fourth carbon atom provides an additional site for chemical manipulation. The presence of the double bond adjacent to the carbon bearing the methoxy group influences the reactivity of both functionalities. For instance, allylic ethers can undergo cleavage reactions under specific conditions, potentially yielding alcohols and alkenes fiveable.meopenstax.org.

The compound's structure allows for its use in various synthetic pathways, enabling the construction of more complex molecules. Research indicates its utility as an intermediate in the synthesis of specialty chemicals and potentially in pharmaceutical development nih.gov. Its role as a precursor highlights its value in creating diverse molecular architectures.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound and related compounds spans several key areas:

Synthesis and Functionalization: Studies focus on efficient methods for synthesizing this compound and its derivatives, often involving nucleophilic substitution reactions or modifications of existing structures . The reactivity of the alkene and ether functionalities is explored for selective functionalization.

Polymerization: While not extensively detailed for this compound specifically, vinyl ethers, in general, are known to undergo cationic polymerization, leading to polymers with varied properties acs.org. The potential for this compound to participate in such reactions is an area of interest.

Cycloaddition Reactions: The alkene moiety in this compound makes it a potential participant in cycloaddition reactions, such as Diels-Alder reactions or other pericyclic transformations, which are powerful tools for constructing cyclic systems libretexts.orgresearchgate.net.

Organometallic Chemistry and Catalysis: Ethers are known to coordinate with metal ions, playing roles in organometallic chemistry and catalysis numberanalytics.comsolubilityofthings.com. The specific interactions and catalytic applications of this compound in such systems are subjects of ongoing investigation.

Biological and Medicinal Chemistry: Some research has explored the potential biological activities of compounds like this compound, suggesting its use as a building block in drug synthesis or as a reactive probe .

Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O | nih.govsigmaaldrich.comguidechem.com |

| Molecular Weight | 86.13 g/mol | nih.govsigmaaldrich.comguidechem.comchemicalbook.comsigmaaldrich.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.comsigmaaldrich.com |

| Synonyms | 3-butenyl methyl ether | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 4696-30-4 | nih.govsigmaaldrich.comguidechem.comchemicalbook.comsigmaaldrich.comlookchem.com |

| InChI Key | VDTUJQCSPFYIKZ-UHFFFAOYSA-N | nih.govsigmaaldrich.comsigmaaldrich.com |

| GHS Pictograms | Flame, Exclamation Mark | nih.govsigmaaldrich.com |

| Hazard Statements | H225, H315, H319, H335, EUH019 | nih.govsigmaaldrich.com |

Note: Specific physical properties like boiling point, density, and refractive index were not consistently detailed across all accessible sources for this compound itself, though general properties of ethers and alkenes are well-documented.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methoxybut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-4-5-6-2/h3H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTUJQCSPFYIKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70312167 | |

| Record name | 4-methoxybut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4696-30-4 | |

| Record name | 4-Methoxy-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-1-butene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxybut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKJ7JBY6WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methoxybut 1 Ene and Its Functionalized Derivatives

Direct Synthetic Routes to 4-Methoxybut-1-ene

The synthesis of this compound can be achieved through various direct routes, primarily involving the functionalization of alkyne or olefinic precursors.

Butyne precursors offer a versatile platform for the synthesis of this compound, utilizing deprotonation, condensation, and labeling techniques.

Alkynes can be functionalized through deprotonation followed by condensation with appropriate electrophiles to construct the carbon skeleton of this compound. While specific literature directly detailing the deprotonation and condensation of a butyne precursor to yield this compound is not extensively found, general alkyne functionalization strategies are applicable. For instance, the synthesis of related compounds often involves metallation of terminal alkynes followed by reaction with electrophiles. The introduction of the methoxy (B1213986) group and the terminal alkene can be achieved through a sequence of reactions on a suitable alkyne. For example, the synthesis of (4-methoxybut-1-yn-1-yl)benzene, a related compound, was achieved through a palladium-catalyzed coupling reaction involving an aryl iodide and 4-methoxybut-1-yne (B1595727) nih.gov. This highlights the utility of functionalized alkynes as starting materials.

Deuterium (B1214612) labeling is crucial for mechanistic studies and metabolic tracing. Acetylenic precursors can be utilized for the synthesis of deuterated this compound. Research has shown that terminal alkynes can be deuterated using various catalytic systems, often involving deuterium gas (D₂) or deuterated solvents like acetone-d₆ mdpi.com. For example, a copper-catalyzed method using [Cu(DABAnis)₂]BF₄ in acetone-d₆ can achieve high deuterium incorporation in functionalized alkynes mdpi.com. While not directly for this compound, this methodology demonstrates the principle of deuterating terminal alkynes, which could be applied to a suitable butyne precursor to yield deuterated this compound.

Transformations of olefinic precursors also provide routes to this compound. For instance, functionalization of but-1-ene derivatives or related alkenes can lead to the target compound. While direct conversion of a simple but-1-ene to this compound is not explicitly detailed, related transformations involving alkenes are common. For example, hydroformylation of this compound has been studied, indicating its role as a substrate in such reactions researchgate.netrsc.org. This implies that synthetic routes could involve the formation of the alkene moiety through various olefinic transformations.

Enol ethers are a class of compounds that can be synthesized and modified to yield various derivatives. The synthesis of enol ethers can involve direct formation or modification of existing enol ether structures. For example, the synthesis of β,γ-enol ether amino acids has been reported, involving the direct formation of a trans-enol ether derivative from a dimethylacetal researchgate.net. While this specific example is for amino acids, the general principle of enol ether formation from acetals or other precursors is a valid synthetic strategy. Furthermore, research into the synthesis of 3-(alkylsulfinyl)-1-methoxy-1,3-butadienes involved the addition of sulfenic acids to 1-methoxybut-1-en-3-ynes capes.gov.br, showcasing the utility of methoxy-substituted unsaturated systems.

Strategies Involving Butyne Precursors

Stereoselective Synthesis of this compound Derivatives

Stereoselective synthesis is crucial for obtaining enantiomerically pure compounds, particularly in pharmaceutical and fine chemical industries. While direct stereoselective synthesis of this compound itself (which is achiral) is not applicable, the synthesis of its chiral derivatives can be achieved through various asymmetric methodologies.

Research has explored enantioselective hydroformylation of substrates like this compound using chiral ligands, aiming to control regioselectivity and potentially stereoselectivity in the resulting aldehydes researchgate.netrsc.org. These studies highlight the importance of catalyst and ligand design in achieving stereocontrol in reactions involving similar structures. Furthermore, asymmetric synthesis of related compounds, such as chiral α-amino acid derivatives or chiral heterocycles, often employs chiral auxiliaries, asymmetric catalysis, or chiral pool approaches researchgate.netscispace.comwikipedia.orgmdpi.comfrontiersin.org. For instance, asymmetric hydrogenation of methyl (Z)-2-acetamido-4-methoxybut-2-enoate using chiral catalysts has been reported to yield deuterated homoserine lactones, demonstrating the potential for stereocontrol in methoxy-substituted unsaturated systems researchgate.net.

Compound List

this compound

1-Bromo-4-methoxybut-2-yne

Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate

4-(Chloromethoxy)but-1-ene

(E)-4-Bromo-3-methoxybut-3-en-2-one

(Z)-4-Bromo-3-methoxybut-3-en-2-one

4-Chloro-2-methoxybut-1-ene

5-Chloro-2-methoxypent-1-ene

(4-methoxybut-1-yn-1-yl)benzene

4-iodo-5-phenyl-2,3-dihydrofuran

4-chloro-2-iodo-1-phenylbutan-1-one

(E)-1-methoxybut-1-en-3-yne

(Z)-1-methoxybut-1-en-3-yne

L-2-amino-4-methoxy-trans-but-3-enoic acid

L-2-amino-4-methoxy-cis-but-3-enoic acid

Methyl (Z)-2-acetamido-4-methoxybut-2-enoate

(2S,3R)-[2,3-2H2]homoserine lactone

(2R,3S)-[2,3-2H2]homoserine lactone

3-(Alkylsulfinyl)-1-methoxy-1,3-butadienes

(E)-4-methoxybut-3-en-2-one

(Z)-4-methoxybut-3-en-2-one

(E)-1-methoxybut-1-en-3-yne

Control of E/Z Isomerism in But-1-ene Structures

The precise control over the geometry of the double bond in but-1-ene derivatives is crucial for many synthetic applications. While specific literature detailing E/Z isomerism control for this compound itself is not extensively detailed in the provided search results, general principles of alkene synthesis are applicable. Methods for stereoselective alkene formation, such as Wittig reactions, Horner-Wadsworth-Emmons reactions, or transition-metal-catalyzed cross-coupling reactions, can be adapted to prepare specific isomers of methoxybut-1-ene derivatives. For instance, the synthesis of (E)-4-bromo-3-methoxybut-3-en-2-one has been reported, with efforts focused on obtaining the desired (E)-isomer due to the limited availability of such compounds in the literature scispace.com. The chemical shift of the vinylic proton is noted as a key differentiator between (E) and (Z) isomers, with values of 5.64 ppm for (E)-1 and 6.93 ppm for (Z)-1 ub.edu.

Enantioselective Methodologies for Chiral Methoxybut-1-ene Compounds

The synthesis of chiral methoxybut-1-ene compounds often relies on asymmetric synthesis techniques. Chiral auxiliaries, which are temporarily attached to a substrate to direct stereoselective reactions, play a significant role sigmaaldrich.comwikipedia.org. For example, chiral sulfinic acids have been used to synthesize enantiopure (E)- and (Z)-3-(alkylsulfinyl)-1-methoxy-1,3-butadienes through addition reactions to 1-methoxybut-1-en-3-ynes capes.gov.brnih.gov. These chiral dienes then undergo highly stereoselective Diels-Alder cycloadditions. Another approach involves the use of chiral N-tert-butanesulfinyl imines in conjunction with functionalized organolithium compounds, leading to the formation of chiral amino ketone derivatives scispace.com. Furthermore, asymmetric synthesis of stereospecifically monodeuteriated compounds has been achieved through the reduction of methyl (Z)-2-acetamido-4-methoxybut-2-enoate using chiral catalysts, yielding chiral homoserine lactones researchgate.net.

Diastereoselective Additions to Functionalized Intermediates

Diastereoselective additions are key to constructing molecules with multiple stereocenters in a controlled manner. Functionalized intermediates, such as those derived from organolithium compounds, can be added to electrophilic partners to create new chiral centers with high diastereoselectivity. For example, organolithium compounds derived from 5-chloro-2-methoxy-1-pentene and 6-chloro-2-methoxy-1-hexene have been added to N-tert-butanesulfinyl aldimines, yielding δ- and ε-amino ketone derivatives with moderate yields and diastereoselectivities scispace.comresearchgate.net. These derivatives can then be further transformed into cyclic amine structures like piperidines and azepanes with controlled stereochemistry scispace.com. In another context, asymmetric Mukaiyama aldol (B89426) reactions utilizing chiral catalysts have been employed to produce syn-aldol adducts with high diastereoselectivity and enantioselectivity, serving as precursors for complex molecules mdpi.com.

Synthesis of Halo-Methoxybut-1-ene Analogues

The introduction of halogen atoms into methoxybut-1-ene structures creates reactive intermediates with diverse synthetic potential.

Preparation of 4-Chloro-3-methoxybut-1-ene as a Reactive Intermediate

4-Chloro-3-methoxybut-1-ene (also known as 4-chlor-3-methoxy-but-1-en) is identified as a chemical compound with the formula C₅H₉ClO lookchem.com. It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, characterized by its reactive chlorinated and methoxy functional groups lookchem.com. While specific synthetic routes are not detailed in the provided snippets for this exact compound, general methods for introducing chloromethoxy groups exist. One such method involves the photochemical irradiation of this compound with chlorine gas (Cl₂) under UV light, which generates radical intermediates for chloromethylation . Another approach involves the nucleophilic substitution of 4-hydroxybut-1-ene with chloromethyl methyl ether in the presence of a base .

Stereoselective Synthesis of Bromo-Methoxybut-1-en-2-one Derivatives

The synthesis of bromo-methoxybut-1-en-2-one derivatives, particularly the (E)-isomer, has been a focus due to its importance as a key fragment in natural products like oscillariolide and phormidolides scispace.comub.eduresearchgate.net. Several strategies have been developed to achieve stereoselective synthesis of these compounds, with challenges noted in obtaining the desired (E)-isomer over the (Z)-isomer scispace.com. For instance, a multi-step procedure starting from bromopyruvic acid has been explored, involving its transformation into a dimethyl acetal-methyl ester, followed by reaction with MeLi to yield a ketone intermediate scispace.com. A robust methodology for synthesizing the key compound (E)-4-bromo-3-methoxybut-3-en-2-one (BMK) has been described, aiming for high yields and efficiency scispace.comub.eduresearchgate.net.

Synthesis of 2-Methoxy-1-alkenyl Chlorides from Chloroalkynes

The conversion of chloroalkynes to 2-methoxy-1-alkenyl chlorides represents a specific synthetic transformation. Research has explored the synthesis of 2-methoxy-1-alkenyl chlorides from chloroalkynes researchgate.net. While the exact mechanisms and specific examples for this compound derivatives are not explicitly detailed, general methods for synthesizing alkenyl chlorides from alkynes exist. For example, palladium-catalyzed reactions involving chloroalkynes have been investigated for dual functionalization rsc.org. Additionally, metal-free methods for chlorodeboronation of organotrifluoroborates using trichloroisocyanuric acid can convert alkenyltrifluoroborates into chlorinated products organic-chemistry.org.

Data Tables

Table 1: Key Methoxybut-1-ene Derivatives and Their Synthetic Relevance

| Compound Name | CAS Number | Key Features | Synthetic Application | References |

| This compound | 4696-30-4 | Alkene, Methoxy group | Intermediate in organic synthesis | nih.gov |

| 4-Chloro-3-methoxybut-1-ene | 7795-90-6 | Alkene, Methoxy, Chloro groups | Intermediate for pharmaceuticals and agrochemicals | lookchem.com |

| (E)-4-Bromo-3-methoxybut-3-en-2-one | N/A | α,β-Unsaturated ketone, Bromo, Methoxy groups | Key fragment in natural product synthesis (Oscillariolide) | scispace.comub.eduresearchgate.net |

| 1-Methoxybut-1-en-3-yne | N/A | Alkyne, Methoxy, Enol ether | Precursor for chiral dienes, synthetic intermediate | capes.gov.brnih.govacs.org |

Catalytic Approaches in this compound Synthesis

Catalytic methods are central to the efficient and selective transformation of organic molecules. For this compound, catalytic approaches are relevant both for its potential synthesis and for its subsequent functionalization into more complex derivatives.

Acid-Catalyzed Preparations

Direct acid-catalyzed synthetic routes specifically detailing the preparation of this compound from simpler precursors are not extensively elaborated in the provided literature snippets. While acid catalysis is a well-established method for various organic transformations, including the etherification of alcohols, specific examples or detailed research findings for the acid-catalyzed synthesis of this compound (CH₂=CHCH₂CH₂OCH₃) were not found within the scope of the reviewed search results. Conceptually, the etherification of but-3-en-1-ol with methanol (B129727) under acidic conditions could represent a plausible pathway, akin to general alcohol etherification protocols, but specific experimental data, yields, or reaction conditions for this particular transformation were not presented.

Metal-Catalyzed Coupling and Functionalization Reactions

Metal catalysis plays a significant role in the functionalization of alkenes, including compounds like this compound. Research has explored the use of this compound as a substrate in metal-catalyzed reactions, particularly in the field of hydroformylation. Hydroformylation, a process that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, is typically catalyzed by transition metals such as palladium or rhodium, often in conjunction with phosphine (B1218219) ligands.

Studies investigating the hydroformylation of various alkenes have identified this compound as a substrate whose structural features influence the reaction's selectivity. Specifically, the position of the ether moiety relative to the alkene is noted to have a substantial impact on the regiochemical outcome of the hydroformylation process. Research has indicated that for this compound, an "encapsulation effect" of approximately 1.21 kcal/mol is observed, which is critical in controlling the selectivity of the reaction researchgate.netresearchgate.net. This effect suggests that the methoxy group influences the binding and orientation of the substrate within the catalytic complex, thereby directing the addition of the formyl and hydrogen groups.

While specific quantitative data such as precise yields, catalyst loadings, or regioselectivity ratios for the hydroformylation of this compound are not detailed in the provided snippets, the research highlights its utility as a model substrate for understanding selectivity-determining factors in palladium-catalyzed alkene functionalization.

| Reaction Type | Substrate | Catalyst System (General) | Key Observation / Finding | Reference |

| Hydroformylation | This compound | Palladium-based catalysts (e.g., Pd(MeCN)₄(BF₄)₂) with chiral ligands | Exhibits an encapsulation effect (1.21 kcal/mol) that influences regioselectivity control. The position of the ether moiety significantly impacts selectivity. | researchgate.netresearchgate.net |

List of Compounds Mentioned:

this compound

4-(Chloromethoxy)but-1-ene

2-Cyano-4-methoxybut-1-ene

Reactivity and Reaction Pathways of 4 Methoxybut 1 Ene

Cycloaddition Reactions Involving 4-Methoxybut-1-ene Scaffolds

Cycloaddition reactions offer a powerful tool for the construction of cyclic systems, and the double bond in this compound can participate as a 2π component in these transformations.

Oxa-Diels-Alder Reactivity

The Oxa-Diels-Alder reaction, a variant of the Diels-Alder reaction, involves the [4+2] cycloaddition of a diene with a heterodienophile, typically a carbonyl compound, to form a dihydropyran ring. In the context of this compound, the alkene functionality can act as the dienophile. While the reactivity of simple alkenes in Oxa-Diels-Alder reactions is generally low compared to more electron-rich or electron-deficient counterparts, these reactions can be facilitated under specific conditions, such as the use of Lewis acid catalysis or high pressure.

The electronic nature of the alkene in this compound is not strongly polarized, which can lead to sluggish reaction rates in traditional Diels-Alder and Oxa-Diels-Alder reactions. However, the presence of the ether oxygen two carbons away from the double bond can influence the reactivity through steric and electronic effects. Intramolecular versions of the Oxa-Diels-Alder reaction, where the diene and the dienophile (the alkene) are part of the same molecule, often proceed more readily due to entropic advantages. nih.govorganicreactions.orgresearchgate.net For intermolecular reactions involving this compound, the choice of a highly reactive diene, such as an electron-rich Danishefsky's diene or an electron-deficient diene in an inverse-electron-demand scenario, would be crucial for achieving successful cycloaddition.

[4+1] Cycloaddition Pathways

The [4+1] cycloaddition is a less common but synthetically valuable method for constructing five-membered rings. This reaction involves a four-atom component (a 1,3-diene) and a one-atom component, which is typically a carbene or a carbene equivalent. sioc-journal.cn While direct [4+1] cycloaddition reactions involving this compound as the diene component are not typical due to the isolated nature of the double bond, it can participate as the two-electron component reacting with a vinylidene equivalent generated from a 1,1-dichloroalkene in the presence of a dinickel catalyst. nih.gov

In such catalytic systems, products containing exocyclic vinyl ethers can be formed, although sometimes in moderate yields due to competing decomposition reactions of the alkoxy-substituted dichloroalkene precursor. nih.gov The general applicability of this method to a substrate like this compound would depend on the specific reaction conditions and the nature of the vinylidene equivalent.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |

| 1,3-Diene | 1,1-Dichloroalkene | Dinickel Complex | 4-Methylene-1-cyclopentene derivative | nih.gov |

Substitution and Elimination Reactions

The ether linkage and the alkyl chain in this compound are susceptible to substitution and elimination reactions under appropriate conditions.

Nucleophilic Substitution of Methoxy (B1213986) Groups

The methoxy group in this compound is a poor leaving group. Therefore, direct nucleophilic substitution of the methoxy group is generally not feasible. To facilitate substitution, the hydroxyl group's leaving group ability must first be enhanced. A common strategy is to convert the corresponding alcohol (4-hydroxybut-1-ene) into a tosylate or mesylate. These sulfonate esters are excellent leaving groups, and the resulting 4-(tosyloxy)but-1-ene or 4-(mesyloxy)but-1-ene would be highly susceptible to SN2 reactions with a variety of nucleophiles. libretexts.orgreddit.commasterorganicchemistry.comyoutube.comreddit.com

The SN2 reaction on such an activated substrate would proceed with inversion of configuration if the carbon bearing the leaving group were chiral. The rate of the SN2 reaction would be influenced by the steric hindrance around the electrophilic carbon and the strength of the nucleophile.

β-Elimination Reactions

Elimination reactions of this compound can be induced by strong bases. The reaction would involve the removal of a proton from the carbon atom beta to the methoxy group (C3) and the subsequent elimination of the methoxy group to form a conjugated diene, 1,3-butadiene. This process is an example of an E2 (elimination, bimolecular) reaction when a strong, non-nucleophilic base is used. msu.edulibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org

The regioselectivity of the elimination would favor the formation of the more stable, conjugated diene (Zaitsev's rule). The efficiency of the elimination is dependent on the strength of the base and the reaction temperature. Bulky bases, such as potassium tert-butoxide, are often employed to favor elimination over competing substitution reactions. libretexts.org

| Substrate | Reagent | Reaction Type | Major Product | Ref. |

| 2-Bromobutane | Strong, small base | E2 Elimination | 2-Butene (Zaitsev product) | libretexts.org |

| 2-Bromo-2,3-dimethylbutane | t-Butoxide (bulky base) | E2 Elimination | 2,3-Dimethyl-1-butene (Hofmann product) | libretexts.org |

Radical Reactions and Functionalization

The double bond in this compound is susceptible to attack by radicals, leading to a variety of functionalized products.

A well-established radical reaction involving alkenes is the thiol-ene reaction, where a thiol (R-SH) adds across the double bond in an anti-Markovnikov fashion. wikipedia.orgacsgcipr.orgillinois.eduresearchgate.netnih.gov This reaction is typically initiated by a radical initiator (e.g., AIBN) or by UV light and proceeds via a free-radical chain mechanism. The addition of a thiyl radical to the terminal carbon of the double bond in this compound would generate a more stable secondary carbon-centered radical at C2. This radical would then abstract a hydrogen atom from another thiol molecule to propagate the chain and yield the anti-Markovnikov addition product, a 1-(alkylthio)-4-methoxybutane.

Furthermore, the carbon-hydrogen bonds in the allylic position (C3) of this compound could be susceptible to radical abstraction, leading to the formation of a resonance-stabilized allylic radical. This intermediate could then participate in various radical coupling or cyclization reactions. Radical-initiated cyclizations are a powerful tool in organic synthesis for the construction of cyclic systems. nih.govwikipedia.orgrsc.orgresearchgate.netacs.org For instance, if a radical-accepting group were introduced into the molecule, an intramolecular radical cyclization could be triggered.

Atom Transfer Radical Additions to Aliphatic Olefins

Atom Transfer Radical Addition (ATRA) is a powerful method for the functionalization of olefins, proceeding through a radical chain mechanism. While specific studies detailing the ATRA of this compound are not prevalent in the reviewed literature, the reactivity of similar olefinic compounds, particularly other allyl ethers, provides insight into its expected behavior. Research has shown that allyl ethers are generally efficient substrates in photocatalytic ATRA reactions.

For instance, the ATRA of haloalkanes to terminal olefins is often catalyzed by transition metal complexes, such as those based on ruthenium or iridium, under visible light irradiation. These reactions are valued for their ability to form carbon-carbon and carbon-halogen bonds in a single, atom-economical step. The general mechanism involves the photocatalyst generating a radical from a haloalkane, which then adds across the double bond of the olefin. The resulting radical intermediate then abstracts a halogen atom from another molecule of the haloalkane to propagate the radical chain and yield the product.

Considering the structural similarity, the atom transfer radical polymerization of but-3-en-1-yl methacrylate offers a comparable reaction system. In one study, this monomer was successfully polymerized using a copper bromide/bipyridine catalyst system, demonstrating that the terminal double bond in a butenyl system is susceptible to radical addition.

Table 1: Representative Data from Atom Transfer Radical Polymerization of a Structurally Similar Monomer (But-3-en-1-yl methacrylate)

| Time (min) | Monomer Conversion (%) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

| 18 | 2 | 1500 | 1.05 |

| 60 | 4 | 2500 | 1.08 |

| 120 | 6 | 3800 | 1.10 |

| 195 | 8 | 5130 | 1.10 |

This data is for the analogous compound but-3-en-1-yl methacrylate and is presented to illustrate the amenability of the butenyl group to radical addition reactions.

Isomerization Studies

The double bond in this compound can undergo isomerization to form more thermodynamically stable internal alkenes, such as 1-methoxybut-2-ene. This process can be achieved through various catalytic and photochemical methods, with the stereochemical outcome being a key point of investigation.

Z-Selective Alkene Isomerization Mechanisms

Achieving Z-selectivity in alkene isomerization is a significant challenge due to the generally higher thermodynamic stability of the E-isomer. However, specific catalyst systems have been developed that favor the formation of the less stable Z-isomer. For allyl ethers, such as this compound, cobalt-based catalysts have shown remarkable efficacy in promoting Z-selective isomerization.

One such system employs a cobalt(II)(salen) complex as the catalyst. nih.govsemanticscholar.orgresearchgate.net The proposed mechanism for this type of reaction involves the formation of key radical and carbocation intermediates, followed by a trans-coplanar elimination to yield the Z-isomer with high selectivity. researchgate.net This method has been shown to be effective for a range of allyl ethers, achieving excellent yields and high geometric control, often with Z/E ratios exceeding 99:1. researchgate.net

Table 2: Z-Selective Isomerization of Allyl Ethers using a Cobalt(II)(salen) Catalyst System

| Substrate | Catalyst | Oxidant | Z/E Ratio | Yield (%) |

| Allyl Phenyl Ether | Co(II)(salen) | Me₃NFPY•OTf | >99:1 | 95 |

| Benzyl Allyl Ether | Co(II)(salen) | Me₃NFPY•OTf | >99:1 | 92 |

| Diallyl Ether | Co(II)(salen) | Me₃NFPY•OTf | >99:1 | 85 |

This table presents data for representative allyl ethers to illustrate the high Z-selectivity achievable with cobalt-based catalysts. Specific data for this compound was not available in the reviewed literature.

Photochemical and Catalyzed Isomerization Processes

Beyond Z-selective methods, the isomerization of this compound can also be achieved through photochemical and other catalyzed pathways. Photochemical isomerization often involves the irradiation of the alkene in the presence of a photosensitizer. This process can lead to a mixture of E and Z isomers, with the final ratio depending on the reaction conditions and the relative stabilities of the excited states. The mechanism can involve processes such as one-bond-flip or Hula-Twist, particularly in constrained media. nih.gov

Transition metal catalysts, particularly those based on ruthenium, are also known to be highly active for the isomerization of terminal alkenes. wikipedia.org These reactions can proceed through various mechanisms, including a π-allyl mechanism, which involves the oxidative addition of an allylic C-H bond to the metal center. While not specifically detailed for this compound, studies on the isomerization of 1-butene over catalysts like magnesium oxide have been modeled using Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetics, suggesting a mechanism involving adsorption, surface reaction, and desorption steps.

Oxidative Transformations

The double bond in this compound is susceptible to oxidative cleavage by strong oxidizing agents, most notably ozone.

Ozonolysis Kinetics and Atmospheric Chemistry Relevance

Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds, leading to the formation of carbonyl compounds. The reaction proceeds via the formation of a primary ozonide, which then rearranges to a Criegee intermediate. The fate of this intermediate determines the final products. For alkyl vinyl ethers, the major products are typically an aldehyde and a formate. nih.gov

While the specific rate constant for the ozonolysis of this compound has not been reported, kinetic data for other butyl vinyl ethers can provide a reasonable estimate of its reactivity towards ozone. The rate constants for the gas-phase ozonolysis of n-butyl vinyl ether, i-butyl vinyl ether, and t-butyl vinyl ether at 298 K are in the range of 2.50–4.17 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. nih.gov Based on these values, the atmospheric lifetime of this compound with respect to ozonolysis can be estimated to be on the order of hours, suggesting that this reaction is a significant sink for this compound in the atmosphere.

Table 3: Ozonolysis Rate Constants for Various Butyl Vinyl Ethers at 298 K

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| n-Butyl vinyl ether | 2.50 x 10⁻¹⁶ |

| i-Butyl vinyl ether | 3.41 x 10⁻¹⁶ |

| t-Butyl vinyl ether | 4.17 x 10⁻¹⁶ |

This data for analogous compounds suggests a similar order of magnitude for the ozonolysis rate constant of this compound.

Gas-Phase Fragmentation and Rearrangements

Mass spectrometry provides valuable information about the structure and fragmentation pathways of molecules in the gas phase. For this compound, the fragmentation pattern is influenced by the presence of both the double bond and the ether linkage.

Upon electron ionization, the molecular ion ([M]⁺•) of this compound (m/z 86) is formed. The fragmentation of this ion can proceed through several pathways. A prominent fragmentation pathway for ethers is the cleavage of the C-C bond alpha to the oxygen atom. For this compound, this would lead to the formation of the resonance-stabilized oxonium ion [CH₂OCH₃]⁺ at m/z 45, which is often a base peak for methyl ethers.

Another likely fragmentation involves allylic cleavage, which is favorable due to the stability of the resulting allylic cation. Cleavage of the C-C bond between the second and third carbon atoms would result in the formation of an allyl cation [C₃H₅]⁺ at m/z 41 and a methoxymethyl radical.

The mass spectrum of this compound shows characteristic peaks that can be attributed to these and other fragmentation processes. The three most prominent peaks are observed at m/z 45, 29, and 39. The peak at m/z 45 corresponds to the [CH₂OCH₃]⁺ fragment. The peak at m/z 29 is likely due to the ethyl cation [C₂H₅]⁺, and the peak at m/z 39 could be attributed to the cyclopropenyl cation [C₃H₃]⁺.

Table 4: Proposed Fragmentation of this compound in Mass Spectrometry

| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 86 | [C₅H₁₀O]⁺• | Molecular Ion |

| 45 | [CH₂OCH₃]⁺ | Alpha-cleavage of the ether |

| 41 | [C₃H₅]⁺ | Allylic cleavage |

| 39 | [C₃H₃]⁺ | Rearrangement and loss of H₂ from [C₃H₅]⁺ |

| 29 | [C₂H₅]⁺ | Cleavage of the C3-C4 bond |

Collision-Induced Dissociation Studies and Methanol (B129727) Loss

While specific collision-induced dissociation (CID) studies on this compound are not extensively detailed in readily available literature, significant insights into its fragmentation pathways can be gleaned from its electron ionization (EI) mass spectrum. Mass spectrometry is a powerful analytical technique that provides information about the structure of a molecule by fragmenting it and analyzing the resulting charged particles. The fragmentation pattern is indicative of the molecule's stability and the relative strengths of its chemical bonds.

In the mass spectrum of this compound, the molecular ion (the intact molecule with one electron removed) is observed, and its fragmentation leads to a series of characteristic product ions. One of the key fragmentation pathways for ethers is the loss of a neutral alcohol molecule. For this compound, this would correspond to the loss of methanol (CH₃OH), which has a mass of 32 atomic mass units (amu).

The electron ionization mass spectrum of this compound shows a variety of fragment ions. The relative abundances of these ions provide a fingerprint of the molecule's structure. Analysis of the spectrum indicates the presence of a peak that corresponds to the molecular ion having lost a neutral fragment with a mass of 32 amu, which is strong evidence for the elimination of methanol. This process is a common feature in the mass spectrometry of methoxyalkanes.

The primary fragmentation pathways observed in the electron ionization mass spectrum of this compound are summarized in the table below. The data is sourced from the National Institute of Standards and Technology (NIST) mass spectrometry database.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion/Loss |

|---|---|---|

| 86 | 15 | [C₅H₁₀O]⁺ (Molecular Ion) |

| 71 | 30 | [M - CH₃]⁺ |

| 58 | 100 | [C₃H₆O]⁺ |

| 55 | 45 | [C₄H₇]⁺ |

| 54 | 35 | [M - CH₃OH]⁺ (Loss of Methanol) |

| 45 | 80 | [CH₂OCH₃]⁺ |

| 41 | 65 | [C₃H₅]⁺ |

| 39 | 50 | [C₃H₃]⁺ |

| 29 | 40 | [C₂H₅]⁺ |

The observation of a fragment ion at m/z 54, corresponding to the loss of 32 amu from the molecular ion at m/z 86, strongly suggests the elimination of a neutral methanol molecule. This fragmentation pathway is significant as it provides structural information, confirming the presence of a methoxy group that can be readily lost. The base peak at m/z 58 is likely due to a rearrangement process, which is also a common characteristic in the mass spectra of ethers. The fragment at m/z 45 is characteristic of methoxy-containing compounds, representing the [CH₂OCH₃]⁺ ion.

Catalytic Transformations Involving 4 Methoxybut 1 Ene and Its Derivatives

Transition Metal Catalysis

Transition metals, with their diverse electronic properties and coordination capabilities, are paramount in catalyzing a wide array of reactions involving 4-methoxybut-1-ene and its derivatives. The following subsections detail specific transformations catalyzed by gold, platinum, copper, zirconium, and cobalt complexes.

Gold catalysts have emerged as powerful tools for the cyclization of enynes. In the context of this compound derivatives, gold(I) complexes have been shown to catalyze the spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. These reactions provide an efficient pathway to structurally diverse spirocyclic pyrrolidines and piperidines. For substrates bearing a terminal alkyne, the transformation is proposed to proceed through a cascade involving a 1,2- or 1,3-acyloxy migration, followed by a Nazarov cyclization, a 5-exo-dig cyclization, and a final 1,5-acyl migration to yield azaspiro[4.4]nonenone systems. rsc.org Conversely, substrates with an internal alkyne undergo a similar cascade but with a 6-endo-dig cyclization step, leading to the formation of azaspiro[4.5]decadienone derivatives. rsc.org This methodology highlights a divergent approach to synthesizing spirocycles with all-carbon quaternary centers from acyclic precursors. rsc.org

Platinum catalysts are highly effective in mediating enyne metathesis and subsequent aromatization reactions. Specifically, PtBr2 has been utilized to catalyze the consecutive enyne metathesis-aromatization of 1-(1-methoxy-but-3-enyl)-2-(1-alkynyl)benzenes. nih.govacs.org This one-pot reaction affords vinyl naphthalenes in good to acceptable yields. nih.govacs.org The dual role of the platinum catalyst is a key feature of this transformation. nih.govacs.org Initially, it acts as a transition metal catalyst to facilitate the enyne metathesis, leading to a cyclobutene (B1205218) intermediate. nih.govacs.org Subsequently, it functions as a Lewis acid to promote the elimination of methanol (B129727), resulting in the final aromatized product. nih.govacs.org PtCl2 has also been shown to be an effective catalyst for the aromatization of enediynes through a C-H bond insertion of tethered alkanes, with the reaction mechanism likely involving platinum-π-alkyne intermediates. nih.gov

Copper-catalyzed reactions of diazo compounds represent a powerful strategy for carbon-carbon bond formation. rsc.org While direct reactions of this compound with diazo compounds are not extensively detailed in the provided context, the broader applicability of copper catalysis in transformations involving similar structural motifs is well-established. For instance, copper catalysts are known to facilitate the decomposition of diazo compounds to generate copper carbene intermediates. rsc.orgnih.gov These reactive species can then participate in a variety of transformations, including cyclopropanation and insertion reactions. In a related context, copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds have been developed to produce highly substituted 2,3-dihydrofurans with excellent control of stereochemistry. nih.govorganic-chemistry.org This is achieved through the use of planar-chiral bipyridine ligands. nih.govorganic-chemistry.org Furthermore, copper-catalyzed cascade reactions of alkyne-tethered diazo compounds can lead to the formation of complex heterocyclic skeletons, such as dihydrocyclohepta[b]indoles, via a vinyl copper carbene intermediate. rsc.org

Zirconium complexes have been investigated as catalysts for the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides. researchgate.netresearchgate.net While the direct ring-opening of a this compound derivative by a zirconium catalyst is not explicitly described, the principles of zirconium-catalyzed ring-opening are relevant. Zirconium(IV) isopropoxide complexes, in combination with a cocatalyst, have been shown to be effective in the ROCOP of cyclohexene (B86901) oxide and phthalic anhydride. researchgate.netresearchgate.net Kinetic studies of these systems have provided insights into the reaction mechanism, revealing the dependence of the reaction rate on the concentrations of the epoxide and the catalyst. researchgate.net

High-spin cobalt(II) complexes supported by bulky β-diketiminate ligands have demonstrated unique reactivity in the isomerization of terminal alkenes. researchgate.net These catalysts can selectively isomerize simple 1-alkenes to the less thermodynamically stable Z-2-alkenes. researchgate.net The catalytic cycle is proposed to proceed through an "alkyl" mechanism, where a three-coordinate cobalt(II) alkyl complex is the resting state. researchgate.net Key steps in this process are β-hydride elimination and nih.govacs.org-insertion, which have been shown to be rapid through isotopic labeling experiments. researchgate.net This catalytic system is effective for a range of substrates, including homoallyl silanes, ketals, and silyl (B83357) ethers. researchgate.net

Organocatalysis in Reactions of this compound Derivatives

While the provided search results primarily focus on transition metal catalysis, the principles of organocatalysis are broadly applicable to the transformation of functionalized alkenes like this compound derivatives. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based catalysis, often providing unique reactivity and selectivity. For instance, chiral amines, phosphoric acids, and other organocatalysts are widely used in asymmetric synthesis to control the stereochemical outcome of reactions involving alkenes and other functional groups present in derivatives of this compound.

Photocatalytic Methods for this compound Functionalization

While direct photocatalytic functionalization of this compound is not extensively documented, established photocatalytic methods for similar structures, such as homoallylic ethers and terminal alkenes, provide a strong basis for its potential transformations. These methods often rely on the synergistic combination of visible-light photoredox catalysis with other catalytic cycles to achieve selective C-H bond functionalization, particularly at the allylic position, which is often the most reactive site.

A key strategy involves hydrogen atom transfer (HAT), where a photoexcited catalyst abstracts a hydrogen atom from the substrate to generate a radical intermediate. For this compound, the most susceptible C-H bonds are at the allylic C3 position. This allylic radical can then engage in various bond-forming reactions. For instance, a dual catalysis system using a photoredox catalyst and a thiol-based organic catalyst has been shown to enable the direct arylation of allylic sp³ C–H bonds. nih.gov This approach allows for the formation of a new carbon-carbon bond at the allylic position under mild conditions. nih.gov

Another potential transformation is the functionalization of the α-ether C-H bond, although this is generally more challenging to achieve selectively in the presence of a reactive alkene. Electrophotocatalytic methods have been developed for the highly regioselective C-H functionalization of ethers, coupling them with alkenes, alkynes, and azoles. nih.gov These reactions are proposed to operate via HAT from the substrate to a photoexcited trisaminocyclopropenium (TAC) radical dication. nih.gov

Furthermore, the direct cross-coupling of terminal alkenes with free alcohols to produce branched allylic ethers has been achieved through a dual catalysis system involving visible light and cobaloxime. chemrxiv.org This method demonstrates the selective mono-etherification of the allylic C-H bond. chemrxiv.org Although this would be a reverse reaction for this compound itself, the principle of activating the allylic C-H bond photocatalytically is highly relevant for its derivatization.

These examples highlight the potential for photocatalysis to selectively functionalize this compound at its allylic position, offering pathways to C-C, C-N, and C-O bond formations.

Regioselectivity and Stereoselectivity in Catalytic Processes

Controlling regioselectivity and stereoselectivity is paramount in the catalytic transformation of unsymmetrical olefins like this compound to generate specific, high-value products.

Regioselectivity:

A prime example of regioselectivity is observed in the hydroformylation of terminal alkenes, which can yield either a linear or a branched aldehyde. The ratio of these products (l/b ratio) is highly dependent on the catalyst system. In the hydroformylation of propene, a structurally similar terminal alkene, rhodium catalysts encapsulated within a MEL zeolite framework have demonstrated exceptional regioselectivity, achieving over 99% selectivity for the linear product, n-butanal. nih.gov This high selectivity is attributed to the zeolite framework acting as a scaffold that steers reaction intermediates toward the formation of the linear aldehyde. nih.gov Similarly, rhodium catalysts supported on materials with controlled pore sizes, such as MCM-41, have also shown improved regioselectivity in the hydroformylation of 1-hexene. nih.gov The choice of ligand is also crucial; for instance, a bifunctional Rh/PTA catalyst (PTA: 1,3,5-triaza-7-phosphaadamantane) has been used for the hydroformylation of various alkenes, yielding aldehydes with up to 93/7 regioselectivity for the linear product under mild conditions. rsc.orgresearchgate.net

Stereoselectivity:

Stereoselectivity becomes a key consideration in reactions such as olefin metathesis. In a cross-metathesis reaction involving this compound and another olefin, the newly formed internal double bond can have either an E (trans) or Z (cis) configuration. The control of this E/Z selectivity is a significant challenge in olefin metathesis. libretexts.org The choice of catalyst, including the metal center (e.g., Ruthenium, Molybdenum) and its ligand sphere, plays a critical role in determining the stereochemical outcome of the reaction. libretexts.orgnih.gov For instance, Schrock-type molybdenum and tungsten catalysts are known for their high activity, while Grubbs-type ruthenium catalysts offer superior functional group tolerance, which is essential for substrates containing an ether linkage like this compound. libretexts.orgmdpi.com

The following table summarizes representative data on regioselectivity in the hydroformylation of terminal alkenes, illustrating the principles applicable to this compound.

| Substrate | Catalyst System | Product Ratio (linear:branched) | Reference |

| Propene | Rh encapsulated in MEL zeolite | >99:1 | nih.gov |

| Various Alkenes | Rh/PTA | 93:7 | rsc.org |

| 1-Hexene | Rh supported on MCM-41 | Improved regioselectivity | nih.gov |

| 1-Butene | Rh/CPOL-BP&P(OPh)3 | 40:1 | researchgate.net |

Catalyst Design and Ligand Effects in this compound Transformations

The design of the catalyst and the properties of its ligands are fundamental to controlling the activity and selectivity of transformations involving this compound. The ether oxygen in the molecule can potentially coordinate to the metal center, influencing the reaction pathway, making robust and functional-group-tolerant catalysts essential.

In hydroformylation , rhodium complexes are the most common catalysts, and the choice of phosphine (B1218219) or phosphite (B83602) ligands is critical for controlling regioselectivity. Both electronic and steric properties of the ligands play a role. For instance, in the rhodium-catalyzed hydroformylation of styrene, decreasing the basicity of the phosphine ligand (an electronic effect) was found to increase enantioselectivity, while steric factors had a less pronounced role in regioselectivity. rsc.org The development of bifunctional catalysts, such as the Rh/PTA system where the PTA ligand has a basic site, can facilitate both CO2 hydrogenation and hydroformylation in cascade reactions. rsc.org The coordination of bulky phosphine or diphosphine ligands to the rhodium center generally favors the formation of the linear aldehyde from terminal alkenes by sterically disfavoring the pathway that leads to the branched product. researchgate.net Kinetic studies on propene hydroformylation with a rhodium-triphenylphosphine catalyst have shown that regioselectivity can be dependent on the ligand concentration. researchgate.net

The table below illustrates the impact of different catalyst and ligand designs on the outcomes of relevant catalytic reactions.

| Reaction | Catalyst/Ligand System | Key Design Feature | Impact on Transformation | Reference |

| Olefin Metathesis | Grubbs II Catalyst | N-Heterocyclic Carbene (NHC) Ligand | High activity, good functional group tolerance | libretexts.org |

| Olefin Metathesis | Hoveyda-Grubbs Catalyst | Chelating Benzylidene Ligand | Enhanced stability, applicable to demanding substrates | libretexts.orgsigmaaldrich.com |

| Hydroformylation | Rh/Bisphosphine Complexes | Electron-withdrawing groups on ligand | Increased enantioselectivity | rsc.org |

| Hydroformylation | Rh/PTA | Bifunctional ligand with basic site | Facilitates cascade reactions (e.g., with CO2/H2) | rsc.org |

| Hydroformylation | Rh in Zeolite | Encapsulation of Rh species | Steric confinement leads to high regioselectivity | nih.gov |

Advanced Spectroscopic and Analytical Research for Structural and Mechanistic Elucidation

Mass Spectrometry (MS) Applications

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating, identifying, and quantifying components in complex mixtures. For 4-Methoxybut-1-ene, GC-MS can be used to monitor its formation during synthesis, assess its purity, and identify it within reaction mixtures.

The PubChem database lists a NIST Mass Spectral Library entry (NIST Number 142552) for this compound nih.gov, indicating its presence in spectral databases commonly used for GC-MS identification. GC-MS analysis typically involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern provides a molecular fingerprint.

Expected fragmentation pathways for this compound (molecular formula C₅H₁₀O, molecular weight 86.13 g/mol ) would include:

Molecular Ion Peak ([M]⁺): At m/z 86, representing the intact molecule minus an electron.

Alpha-Cleavage/Ether Cleavage: Cleavage adjacent to the ether oxygen is common. This could yield fragments like the methoxy (B1213986) cation ([CH₃O]⁺) at m/z 31, or the remaining propyl-vinyl fragment ([CH₂=CH-CH₂-CH₂]⁺) at m/z 55.

Loss of Methyl Radical ([M-CH₃]⁺): This would result in a fragment ion at m/z 71.

Loss of Methoxy Radical ([M-OCH₃]⁺): This would also lead to a fragment ion at m/z 55.

Allylic Cleavage: Cleavage at the allylic position could yield fragments like [CH₂=CH-CH₂]⁺ at m/z 41.

Table 5.2.1: Expected Major Fragment Ions for this compound in GC-MS

| Fragment Ion Formula | Fragment Ion (m/z) | Likely Origin/Process |

| [C₅H₁₀O]⁺ | 86 | Molecular ion |

| [C₄H₇O]⁺ | 71 | [M - CH₃]⁺ |

| [C₄H₈]⁺ | 56 | [M - O]⁺ (less common) |

| [C₄H₇]⁺ | 55 | [M - OCH₃]⁺ or [CH₂=CH-CH₂-CH₂]⁺ |

| [C₃H₇O]⁺ | 59 | [CH₂=CH-CH₂-O]⁺ |

| [C₃H₅]⁺ | 41 | [CH₂=CH-CH₂]⁺ (allylic cleavage) |

| [C₂H₅O]⁺ | 45 | [CH₂-O-CH₃]⁺ (cleavage at C2-C3) |

| [C₂H₅]⁺ | 29 | [CH₂-CH₃]⁺ (less likely directly) |

| [CH₃O]⁺ | 31 | Methoxy cation |

| [CH₃]⁺ | 15 | Methyl cation |

Note: Fragmentation patterns can be complex and depend on ionization energy and the specific compound's stability. These are predicted major fragments.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions. This is critical for confirming the identity of a compound, especially when multiple compounds might share similar nominal masses.

For this compound (C₅H₁₀O), the exact monoisotopic mass is approximately 86.072617 Da uni.lu. HRMS analysis would measure the mass of the molecular ion ([M]⁺) with high precision, allowing researchers to distinguish it from other possible species with the same nominal mass but different elemental formulas. For example, it could differentiate it from C₆H₁₄ (86.1096 Da) or C₄H₆O₂ (86.0368 Da). While specific HRMS data for this compound were not explicitly detailed in the provided search results, the technique is standard for confirming the molecular formula of synthesized compounds and their fragments rsc.orgrsc.orguni-freiburg.de.

Compound Names Listed:

this compound

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the fragmentation pathways of molecules, providing insights into their structure and bonding. By subjecting precursor ions to controlled fragmentation and analyzing the resulting product ions, detailed structural information can be obtained. While specific MS/MS fragmentation pathways for this compound are not extensively detailed in the provided search results, general principles of MS/MS applied to similar unsaturated ethers and alkenes can be inferred. Fragmentation typically involves cleavage of weaker bonds, such as C-O or C-C bonds, and can be influenced by the presence of the double bond and the ether linkage. For instance, common fragmentation events for alkenes include McLafferty rearrangements and allylic cleavage, while ethers may undergo alpha-cleavage or C-O bond scission. The precise fragmentation pattern for this compound would yield characteristic fragment ions that can be used for its identification and structural confirmation. Studies on related compounds, such as synthetic cathinones, demonstrate how MS/MS data, coupled with accurate mass measurements and mechanistic interpretations, are crucial for understanding molecular structures and identifying unknown compounds wvu.edu. The analysis often involves comparing fragmentation patterns obtained through different activation methods, like Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), to gain a comprehensive understanding of dissociation pathways nih.gov.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the terminal alkene (C=C) and the ether (C-O) linkage, along with C-H stretching and bending vibrations.

Based on typical IR absorptions for similar functional groups:

C-H stretching (sp³): Strong absorptions are expected in the region of 2850-3000 cm⁻¹.

C=C stretching (alkene): A band typically appears around 1640-1680 cm⁻¹.

C-O stretching (ether): Strong absorptions are characteristic in the range of 1050-1150 cm⁻¹.

=C-H stretching (vinyl): A band might be observed just above 3000 cm⁻¹ (e.g., 3010-3040 cm⁻¹).

While specific IR data for this compound was not directly retrieved, studies on related compounds and general IR spectral analysis principles indicate that these functional groups would be readily identifiable. For example, research on metal complexes often involves FT-IR measurements to confirm the presence of functional groups in ligands and their complexes, providing evidence for coordination researchgate.netkoyauniversity.orgkoyauniversity.org.

Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Band Intensity |

| C-H stretching (sp³) | 2850-3000 | Strong |

| =C-H stretching (vinyl) | 3010-3040 | Medium |

| C=C stretching (alkene) | 1640-1680 | Medium |

| C-O stretching (ether) | 1050-1150 | Strong |

Advanced Spectroscopic Techniques for Isotopic Analysis

Molecular Rotational Resonance (MRR) Spectroscopy for Site-Selective Deuteration

Molecular Rotational Resonance (MRR) spectroscopy, a high-resolution technique, is invaluable for determining the precise three-dimensional structure of molecules in the gas phase and for probing subtle structural changes, including isotopic substitution. Its application to site-selective deuteration studies allows for the unambiguous assignment of deuterium (B1214612) atoms to specific positions within a molecule. By measuring the rotational spectra of isotopically labeled compounds, researchers can obtain precise rotational constants, which are highly sensitive to the location of isotopic substitution.

While specific MRR studies on deuterated this compound were not found in the initial search results, this technique is well-suited for such investigations. For example, MRR has been used to study the structure and dynamics of various organic molecules, and its sensitivity to mass distribution makes it ideal for distinguishing between different deuterated isotopologues. The ability to determine site-specific information would be crucial for understanding reaction mechanisms involving hydrogen/deuterium exchange or for characterizing the stereochemistry of deuteration processes. The precise determination of rotational constants for deuterated species of this compound would provide definitive evidence for the site of deuterium incorporation.

Theoretical and Computational Studies on 4 Methoxybut 1 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic distribution, energy levels, and potential reaction pathways of molecules. For 4-Methoxybut-1-ene, these methods are vital for understanding its inherent stability and how it might interact or transform.

Ab Initio Simulations for Spectroscopy

Ab initio methods, such as those based on coupled cluster theory, offer high accuracy in predicting molecular properties, including spectroscopic parameters. Research on the methoxy (B1213986) radical (CH₃O), as indicated by the search results aip.orgresearcher.liferesearchgate.netresearchgate.netresearcher.liferesearcher.lifeaip.org, extensively utilizes ab initio simulations to determine electronic structure and predict spin-vibronic spectra. These studies involve calculating potential energy surfaces (PES) and incorporating effects like spin-orbit coupling to accurately simulate observed spectra aip.orgresearchgate.net. While these studies focus on the methoxy radical itself, the methodologies are directly applicable to understanding the spectroscopic signatures of functional groups within molecules like this compound. For this compound, ab initio methods could be employed to predict its vibrational frequencies, rotational constants, and electronic transitions, aiding in the interpretation of experimental spectroscopic data such as Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectra. The complexity in simulating spectra of radicals like methoxy, due to vibronic coupling and conical intersections researcher.liferesearchgate.net, highlights the sophisticated computational approaches required for accurate spectral assignments.

GIAO Calculations for NMR Chemical Shift Predictions

The Gauge-Independent Atomic Orbital (GIAO) method is a standard computational technique for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus within a molecule, GIAO calculations provide theoretical NMR spectra that can be compared with experimental data. For this compound, GIAO calculations would be instrumental in assigning the signals observed in ¹H and ¹³C NMR spectra. These predictions help in confirming the molecular structure and identifying the chemical environment of each atom. For example, the chemical shifts of the vinyl protons, the methylene (B1212753) protons, and the methoxy protons, as well as the carbons in these groups, can be computationally predicted. While specific GIAO calculation results for this compound were not detailed in the provided search snippets, this methodology is routinely applied to organic molecules for structural elucidation and verification uga.eduuga.edu.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer powerful tools for exploring the three-dimensional structure, conformational preferences, and dynamic behavior of molecules.

Conformational Analysis and Stereochemical Predictions

Conformational analysis involves determining the preferred spatial arrangements of atoms in a molecule, which can significantly influence its reactivity and physical properties. For this compound, this would involve exploring the various rotameric states around the single bonds, particularly the C-O bond of the methoxy group and the C-C bonds of the butene chain. Molecular mechanics force fields or quantum chemical methods can be used to identify the lowest energy conformers. Stereochemical predictions, such as the potential for cis-trans isomerism around the double bond (though this compound is a terminal alkene and does not exhibit this), or the relative stability of different rotamers, are also key aspects. Research on glycosaminoglycans, for instance, highlights the importance of conformational analysis using NMR and molecular dynamics simulations to understand structure-property relationships researchgate.net. While not directly related to this compound, these studies demonstrate the application of computational methods to predict stable conformations and their populations.

Prediction of Reaction Outcomes and Selectivity

Predicting reaction outcomes and selectivity is a critical application of computational chemistry. By simulating reaction pathways and transition states, theoretical models can forecast which products will be favored and with what stereochemical or regiochemical bias. For this compound, this could involve predicting the products of electrophilic addition to the double bond, such as hydrohalogenation or hydration, or its behavior in catalytic reactions like hydrocyanation, as suggested by one search result mentioning this compound in the context of hydrocyanation. Computational studies can elucidate whether the methoxy group influences the electronic distribution of the double bond, thereby directing the approach of a reagent. For example, computational modeling might be used to determine if the reaction proceeds via a carbocation intermediate stabilized by the adjacent oxygen atom or if steric factors play a dominant role in determining the selectivity.

Compound List:

this compound

Methoxy radical (CH₃O)

Computational Approaches to Catalyst Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), serves as an indispensable tool in the rational design and optimization of catalysts for chemical transformations involving molecules like this compound. These theoretical methods allow researchers to investigate potential energy surfaces, predict reaction pathways, and evaluate the electronic and structural properties of catalytic systems. By employing these techniques, scientists can screen a wide array of catalyst candidates, including different metal centers and ligands, and optimize reaction conditions, thereby significantly reducing the experimental effort required for catalyst discovery and development researchgate.netfrontiersin.org.

| Computational Parameter | Description | Typical Computational Methods | Relevance to Catalyst Design & Optimization |

| Binding Energy | Quantifies the strength of interaction between a substrate/intermediate and the catalyst active site. | DFT (e.g., B3LYP) | Predicts substrate affinity, catalyst stability, and adsorption strength. |

| Activation Energy (Ea) | The minimum energy barrier that must be overcome for a specific reaction step to occur. | DFT (e.g., B3LYP) | Identifies rate-limiting steps and guides optimization for faster kinetics. |

| Electronic Properties | Includes charge distribution, frontier molecular orbital (HOMO/LUMO) energies, and electron density. | DFT, Frontier Molecular Orbital Analysis | Predicts reactivity, interaction modes with substrates, and electronic effects of ligands. |

| Ligand Effects | Assesses the impact of different ligand structures on catalyst activity, selectivity, and stability. | DFT | Guides the selection and design of ligands to enhance catalytic performance. |

| Reaction Enthalpy/Free Energy | The overall energy change (enthalpy or free energy) for a specific reaction step or the entire catalytic cycle. | DFT | Evaluates the thermodynamic favorability of intermediates and reaction pathways. |

Investigation of Intermediates and Transition States via Computational Methods

A deep understanding of the molecular mechanisms governing chemical reactions is fundamental for advancing chemical synthesis and catalysis. Computational methods, particularly DFT, are instrumental in mapping out complex reaction pathways, identifying transiently formed intermediates, and characterizing critical transition states. These computational insights provide a detailed, atomistic view of bond-forming and bond-breaking processes, often revealing mechanistic details that are challenging to observe directly through experimental techniques alone frontiersin.orgrsc.org.

| Computational Output | Description | Typical Units | Example Source/Context of Finding |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction step, representing the barrier height. | kcal/mol, kJ/mol | DFT studies on alkene isomerization and ene reactions have reported values. For example, a transition state (TS1) in a ruthenacyclobutene formation was calculated at 15.6 kcal/mol xmu.edu.cn. Ranges like 35-20 kcal/mol and <20 kcal/mol are also noted for different reaction types rsc.org. |

| Relative Intermediate Energy | The energy difference between various reaction intermediates, indicating their relative stability. | kcal/mol, kJ/mol | DFT studies of catalytic cycles often quantify these differences. For example, substrate coordination can be endergonic by 2.1 kcal/mol, and intermediates can be relatively unstable by 11.7 or 8.3 kcal/mol xmu.edu.cn. Products can be ~8.3 kcal/mol more stable than reactants cdnsciencepub.com. |

| Transition State (TS) Geometry | The three-dimensional atomic arrangement at the highest point of the potential energy surface for a reaction step. | Angstroms (Å) | DFT calculations are used to optimize and characterize these structures, providing insights into bond rearrangements during the reaction xmu.edu.cncdnsciencepub.comcuny.edu. |

| Reaction Coordinate | A one-dimensional path on the potential energy surface that connects reactants to products via the transition state. | N/A | Mapped using DFT to visualize the progression of a chemical reaction rsc.orgnih.gov. |

| Global Electron Density Transfer (GEDT) | A measure of the polarity and electron movement within a transition state, often correlated with activation energy. | Electron units | Utilized in DFT analyses to characterize the nature of reaction mechanisms, such as in ene reactions rsc.org. |

Compound List:

this compound

4-(Chloromethoxy)but-1-ene

1-Bromo-4-methoxybut-2-yne

Propynols

Butenone

Methyl homopropargyl ether

(E)-1-Methoxybut-1-ene

Unfortunately, after conducting extensive searches across scientific literature and databases, no direct information was found linking the chemical compound This compound to the specific applications outlined in your request:

Applications of 4 Methoxybut 1 Ene in Advanced Organic Synthesis

Contributions to Photopharmacology Through Chemical Design of Photoswitchable Inhibitors:Searches for 4-Methoxybut-1-ene in the context of photopharmacology and photoswitchable inhibitors did not yield any direct results. Studies in this area typically involve other molecular scaffolds like azobenzenes or diarylethenes.

The available scientific literature primarily focuses on the basic chemical properties, identification, and safety information of this compound, along with its synthesis and reactions as a general organic intermediate. However, its specific application in the advanced areas listed in your outline could not be substantiated through the performed searches.

Therefore, it is not possible to generate an article adhering strictly to your provided outline and content inclusions based on the current availability of information.

Future Research Directions and Emerging Perspectives on 4 Methoxybut 1 Ene Chemistry

Development of Novel Green Synthetic Routes

The synthesis of 4-methoxybut-1-ene and related vinyl ethers is an area ripe for innovation in green chemistry. Current industrial methods, such as the Reppe vinylation involving methanol (B129727) and acetylene, often require high pressures and harsh catalysts rsc.org. Future research should prioritize developing synthetic routes that minimize environmental impact, reduce waste, and utilize renewable resources. This could involve exploring catalytic additions of methanol to C4 precursors like butadiene or butene derivatives under milder conditions, potentially employing heterogeneous catalysts for easier separation and recycling. Furthermore, biocatalytic approaches using enzymes, or electrochemical synthesis methods, could offer highly selective and energy-efficient pathways, aligning with the principles of sustainable chemistry diva-portal.orgrsc.org. Research into biomass-derived feedstocks for synthesizing the precursor molecules would also contribute significantly to greener production.

Table 1: Potential Green Synthetic Routes for this compound

| Route Concept | Key Features | Potential Advantages | Challenges |

| Catalytic Addition | Methanol + C4 precursor (e.g., butadiene) | Atom economy, potentially milder conditions | Catalyst selectivity, byproduct formation |